molecular formula C12H14N2O B13186969 7-Methyl-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

7-Methyl-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

Cat. No.: B13186969
M. Wt: 202.25 g/mol
InChI Key: LHSWQFIUPUNUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a phthalazinone-based compound offered for research purposes. The phthalazinone scaffold is a heterocyclic structure of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents . Phthalazinone derivatives are recognized as key pharmacophores in several marketed drugs and clinical candidates, such as the PARP inhibitors Olaparib and Talazoparib, which are used in oncology . These compounds are frequently explored as inhibitors of critical enzymatic targets, including poly-[ADP-ribose] polymerase (PARP), phosphodiesterase (PDE), and aldose reductase (AR) . Beyond oncology, research indicates that phthalazinone derivatives possess a broad spectrum of other biological activities, such as anticonvulsant, antidiabetic, anti-inflammatory, and antimicrobial properties . The specific substitution pattern on the phthalazinone core, particularly at the N2 and C4 positions, is known to be crucial for modulating biological activity and optimizing potency against specific targets . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

7-methyl-2-propan-2-ylphthalazin-1-one

InChI

InChI=1S/C12H14N2O/c1-8(2)14-12(15)11-6-9(3)4-5-10(11)7-13-14/h4-8H,1-3H3

InChI Key

LHSWQFIUPUNUIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=NN(C2=O)C(C)C

Origin of Product

United States

Biological Activity

7-Methyl-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₂H₁₄N₂O
  • CAS Number : 1520752-02-6
  • Molecular Structure : The compound features a dihydrophthalazine core with a methyl group and an isopropyl group that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its cytotoxic properties and potential as an antimicrobial agent.

Cytotoxicity

In a recent study, the compound was evaluated for its cytotoxic effects against several cancer cell lines. The findings indicated that it exhibits significant cytotoxic activity, with IC₅₀ values comparable to established chemotherapeutic agents. Specifically, it showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Cell Line IC₅₀ (µM) Reference
HT-293.38
COLO-20510.55
Reference Drug9.10

The mechanism through which this compound exerts its effects involves the inhibition of key signaling pathways associated with cell survival and proliferation. Studies suggest that it may act on vascular endothelial growth factor receptor 2 (VEGFR2), which plays a critical role in tumor angiogenesis.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro tests demonstrated effectiveness against a range of bacterial strains, indicating potential as a new antibiotic agent. The structure-activity relationship (SAR) analysis showed that modifications to the dihydrophthalazine core could enhance its antimicrobial efficacy.

Antimicrobial Efficacy Data

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Reference
E. coli32
S. aureus16
P. aeruginosa64

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

  • Cytotoxicity Study : A comprehensive evaluation of the compound's effects on HT-29 and COLO-205 cell lines demonstrated significant cytotoxicity, with mechanisms involving apoptosis and cell cycle arrest noted during analysis.
  • Antimicrobial Research : Investigations into the compound's ability to combat drug-resistant bacteria revealed promising results, suggesting that it may be effective against strains resistant to conventional antibiotics.
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression and microbial resistance, further elucidating its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound belongs to the 1,2-dihydrophthalazin-1-one family, where substituent modifications significantly influence physical and chemical properties. Key analogs include:

a) 6,7-Dimethoxy-1,2-dihydrophthalazin-1-one (CAS 4821-88-9)
  • Molecular Formula : C₁₀H₁₀N₂O₃
  • Molecular Weight : 206.20 g/mol
  • Key Differences : Replaces the methyl and isopropyl groups with methoxy substituents at positions 6 and 5. The additional oxygen atoms increase polarity and molecular weight compared to the target compound .
b) 4-{4-[Hydroxy(2-methylcyclopropyl)methyl]-phenyl}-1,2-dihydrophthalazin-1-one (Compound 16)
  • This modification likely enhances solubility but complicates synthesis .
c) (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d)
  • Key Differences: Features a conjugated enone system and a diaminopyrimidine moiety, which may confer kinase-inhibitory activity. The s-butyl group at position 1 increases hydrophobicity .

Physicochemical Properties

Compound Melting Point (°C) IR Stretching (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported Not available Not available
6d () 122–124 1634 (C=O), 1603 (C=N) 7.97 (s, phthalazine-H), 7.86 (d, J=15.9 Hz, enone-H)
6,7-Dimethoxy analog () Not reported Not available Not available

Analytical and Crystallographic Tools

  • SHELX Software : Widely used for crystallographic refinement (e.g., SHELXL for small-molecule structures). The target compound’s structure determination likely employs these tools .

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